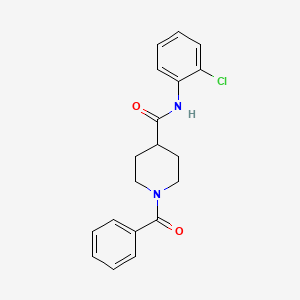
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
科学的研究の応用
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against several bacterial and fungal strains. Furthermore, this compound has been reported to exhibit anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have reported that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). It has also been shown to reduce inflammation and pain in animal models of inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various cellular processes, including DNA replication and repair, cell proliferation, and inflammation. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it can cause cytotoxicity and genotoxicity in certain cell types.
将来の方向性
There are several future directions for the research on 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with enzymes and proteins involved in cellular processes. Furthermore, future studies could focus on developing more efficient and less toxic synthesis methods for this compound.
合成法
The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been reported in several studies. One of the commonly used methods involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of a catalyst such as sodium hydroxide or sulfuric acid. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different starting materials and reaction conditions.
特性
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-9-6-7(16(17)18)3-4-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNMQQZUDAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
